

Allyl Octanoate: A Comprehensive Toxicological and Safety Profile

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl octanoate (CAS No. 4230-97-1) is a fatty acid ester characterized by a fruity, pineapple-like aroma. It is utilized as a flavoring agent in the food industry and as a fragrance ingredient in various consumer products.[1][2] This technical guide provides a comprehensive overview of the toxicological data and safety profile of **allyl octanoate**, intended to inform researchers, scientists, and professionals in drug development and safety assessment. The information is presented through structured data tables, detailed experimental protocols for key toxicological endpoints, and visualizations of experimental workflows and metabolic pathways.

Toxicological Data Summary

The toxicological profile of **allyl octanoate** has been evaluated for various endpoints, including acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, and repeated dose toxicity. Much of the safety assessment relies on data from the substance itself, as well as read-across data from its structural analogue, allyl heptanoate.[3]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on **allyl octanoate** and its analogue.

Table 1: Acute Toxicity of Allyl Octanoate



Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	570 mg/kg	[4][5][6]
LD50	Rabbit	Dermal	620 mg/kg	[5]

Table 2: Skin Sensitization of Allyl Octanoate and Read-Across Analogue

Test Material	Assay	Species	Result	Reference
Allyl octanoate	Human Maximization Test	Human	Not a sensitizer at 2760 μg/cm²	[3]
Allyl heptanoate	Guinea Pig Maximization Test	Guinea Pig	Not a sensitizer	[3]

Table 3: Genotoxicity of Allyl Octanoate and Read-Across Analogue

| Test Material | Assay | System | Metabolic Activation | Result | Reference | | :--- | :--- | :--- | :--- | | Allyl octanoate | BlueScreen Assay | Human cells | With & Without | Negative for genotoxicity |[3] | Allyl heptanoate | In Vitro Micronucleus Test | Human peripheral blood lymphocytes | With & Without | Non-clastogenic |[3] |

Table 4: Repeated Dose Toxicity of Read-Across Analogue (Allyl Heptanoate)

Study Duration	Species	Route	NOAEL	Reference
90-day	Rat	Oral (diet)	84.25 mg/kg/day	[3][7]

Key Experimental Protocols

The toxicological evaluation of **allyl octanoate** and its analogues has been conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The methodologies for the key toxicological endpoints are detailed below.



Acute Oral Toxicity (as per OECD Guideline 401/420/423)

The acute oral toxicity is determined by administering the substance in a single dose to fasted animals. The study typically uses a stepwise procedure with a limited number of animals.

- Test Species: Rat is the preferred species.
- Administration: The test substance is administered by gavage.
- Dosage: A series of dose levels are used.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing. A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Toxicity (as per OECD Guideline 402)

This test assesses the potential adverse effects from a short-term dermal exposure.[8][9][10] [11][12]

- Test Species: Rat or rabbit.
- Application: The substance is applied uniformly over a shaved area of the skin (approximately 10% of the body surface) and covered with a porous gauze dressing for 24 hours.[12]
- Dosage: A limit test at 2000 mg/kg is often performed. If mortality is observed, a full doserange study is conducted.
- Observations: Similar to the oral toxicity study, animals are observed for 14 days for signs of toxicity and mortality.

Skin Irritation (as per OECD Guideline 404)

This assay evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[5][13][14][15][16]

Test Species: Albino rabbit.



- Application: A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch for 4 hours.
- Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored based on a standardized grading system.

Eye Irritation (as per OECD Guideline 405)

This test is designed to assess the potential of a substance to cause damage to the eye.[4][17] [18][19][20]

- Test Species: Albino rabbit.
- Application: A single dose of the test substance is instilled into the conjunctival sac of one
 eye. The other eye serves as a control.
- Observations: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva. The severity of the lesions is scored.

Skin Sensitization: Local Lymph Node Assay (LLNA) (as per OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical. [1][21][22][23][24]

- Test Species: Mouse.
- Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance.
- Procedure: The test substance is applied to the dorsum of each ear for three consecutive days. On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. The animals are sacrificed, and the draining lymph nodes are excised and the radioactivity is measured.



• Endpoint: A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.

Genotoxicity: In Vitro Mammalian Cell Micronucleus Test (as per OECD Guideline 487)

This test detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells.[3][25][26][27][28]

- Test System: Human or rodent cell lines (e.g., human peripheral blood lymphocytes).
- Procedure: Cells are exposed to the test substance with and without an external metabolic activation system (S9 mix). The cells are then treated with a cytokinesis inhibitor (cytochalasin B) to block cell division at the binucleate stage.
- Analysis: The frequency of micronuclei in binucleated cells is determined by microscopic analysis.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

This assay is used to detect point mutations induced by a chemical.[2][6][7][29][30]

- Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).
- Principle: The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.
- Procedure: The bacteria are exposed to the test substance in the presence and absence of a metabolic activation system (S9 mix).
- Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.



Repeated Dose 90-Day Oral Toxicity Study (as per OECD Guideline 408)

This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.[31][32][33][34][35]

- Test Species: Rat is the preferred species.
- Administration: The test substance is administered orally (e.g., via diet, drinking water, or gavage) daily for 90 days.
- Dosage: At least three dose levels and a control group are used.
- Observations: Detailed clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis are monitored throughout the study. At termination, a full necropsy and histopathological examination of organs and tissues are performed.

Visualizations

Experimental Workflow Diagrams



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Caption: Workflow for the Local Lymph Node Assay (LLNA).





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Caption: Workflow for the In Vitro Micronucleus Test.

Signaling and Metabolic Pathways



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Caption: Metabolic Pathway of Allyl Octanoate.

Safety Profile and Conclusion

The available toxicological data on **allyl octanoate** indicate a low order of acute toxicity via both oral and dermal routes. It is not considered to be a skin sensitizer in humans.[3] Genotoxicity tests on **allyl octanoate** and its close analogue, allyl heptanoate, have been negative, suggesting no concern for mutagenic or clastogenic potential.[3]

For repeated dose toxicity, a No-Observed-Adverse-Effect Level (NOAEL) of 84.25 mg/kg/day has been established for the read-across substance, allyl heptanoate, in a 90-day rat study.[3]

The primary metabolic pathway for **allyl octanoate** is expected to be hydrolysis to allyl alcohol and octanoic acid. Allyl alcohol is then metabolized to acrolein, a reactive aldehyde, while octanoic acid undergoes beta-oxidation.[36][37] The toxicological properties of allyl alcohol and



its metabolite acrolein are well-documented and are a key consideration in the safety assessment of allyl esters.[38][39]

In conclusion, based on the comprehensive toxicological data available, **allyl octanoate** is considered safe for its intended use as a fragrance ingredient and flavoring agent under the current levels of exposure. The data from read-across analogues and the understanding of its metabolic fate provide a robust basis for its safety assessment. As with all chemical substances, appropriate handling and use practices are recommended to minimize potential exposure.[1]

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